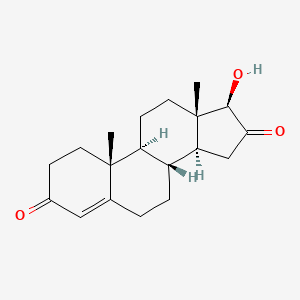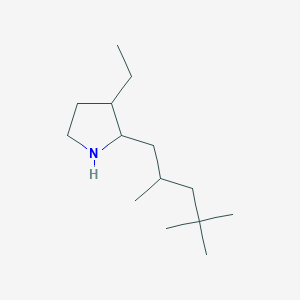
Benzenesulfonamide,4-amino-N-2-benzothiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is known for its significant biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide,4-amino-N-2-benzothiazolyl- typically involves the reaction of 4-aminobenzenesulfonamide with 2-aminobenzothiazole. This reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement when treated with ammonium .
Industrial Production Methods
Industrial production of benzenesulfonamide,4-amino-N-2-benzothiazolyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide,4-amino-N-2-benzothiazolyl- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and the compound acts as an inhibitor, disrupting the enzyme’s function and leading to antiproliferative effects on cancer cells . The compound also induces apoptosis in cancer cells by increasing the annexin V-FITC percent .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- can be compared with other similar compounds, such as:
4-Amino-N-thiazol-2-yl-benzenesulfonamide: Similar in structure but with different biological activities.
4-[(1H-Benzimidazol-2-yl)amino]-N-(2-benzothiazolyl)benzenesulfonamide: Another compound with a benzenesulfonamide moiety, used in different applications.
The uniqueness of benzenesulfonamide,4-amino-N-2-benzothiazolyl- lies in its specific interactions with carbonic anhydrase IX and its potential as an anticancer agent .
Propriétés
Numéro CAS |
6138-01-8 |
|---|---|
Formule moléculaire |
C13H11N3O2S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,14H2,(H,15,16) |
Clé InChI |
BLEXKHFCGBOLFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)




![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)


![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)


![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

